REACTION_CXSMILES
|
Cl.CN.[CH2:4]([N:6](CC)CC)C.[F:11][C:12]1[CH:20]=[CH:19][C:18]([I:21])=[CH:17][C:13]=1[C:14](Cl)=[O:15]>ClCCl>[F:11][C:12]1[CH:20]=[CH:19][C:18]([I:21])=[CH:17][C:13]=1[C:14]([NH:6][CH3:4])=[O:15] |f:0.1|
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
2.17 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)Cl)C=C(C=C1)I
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
CUSTOM
|
Details
|
purify by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 75:25 to 60:40 hexanes
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)NC)C=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |